4-Chloro-N-methyl-6-(propan-2-yl)pyrimidin-2-amine
Description
4-Chloro-N-methyl-6-(propan-2-yl)pyrimidin-2-amine is a pyrimidine derivative known for its significant biological and chemical properties
Properties
Molecular Formula |
C8H12ClN3 |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
4-chloro-N-methyl-6-propan-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C8H12ClN3/c1-5(2)6-4-7(9)12-8(10-3)11-6/h4-5H,1-3H3,(H,10,11,12) |
InChI Key |
SQBPFRZXUOCUND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NC(=N1)NC)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 2-Methyl-4,6-dichloropyrimidine : A key chlorinated pyrimidine precursor, readily available and widely used for substitution reactions.
- N-Methylamine : Used to introduce the methylamino group at the 2-position.
- Propan-2-ol (Isopropanol) : Serves as a precursor to the isopropyl group, which can be introduced via alkylation or substitution steps.
Procedure Overview
- Step 1: Nucleophilic substitution of 2-methyl-4,6-dichloropyrimidine with methylamine to selectively replace the chlorine at the 2-position, forming 2-methyl-4,6-dichloropyrimidin-2-amine.
- Step 2: Selective chlorination at the 6-position, often achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to generate 4,6-dichloropyrimidine derivatives.
- Step 3: Introduction of the isopropyl group at the 6-position via nucleophilic substitution with isopropanol derivatives or via alkylation using isopropyl halides under basic conditions.
- Step 4: Final methylation of the amino group at the 2-position using methyl iodide or dimethyl sulfate, or via reductive methylation.
Specific Example
- Reaction of 2-methyl-4,6-dichloropyrimidine with methylamine in ethanol at elevated temperature (~80°C) under reflux conditions yields the 2-methyl-4-chloropyrimidin-2-amine intermediate.
- Chlorination at the 6-position using POCl₃ at reflux introduces the 6-chloro group.
- Alkylation with isopropyl halides (e.g., isopropyl bromide) in the presence of a base (potassium carbonate) introduces the isopropyl group at the 6-position.
Preparation via Amidation and Chlorination
Synthesis of the Pyrimidine Core
Introduction of the Isopropyl Group
- Step 3: React 2-methyl-4,6-dichloropyrimidin-2-amine with isopropyl halides (e.g., isopropyl bromide) in the presence of a base like potassium carbonate in DMF or acetonitrile, facilitating nucleophilic substitution at the 6-position.
Final Methylation
- Step 4: Methylation of the amino group at position 2 using methyl iodide (MeI) or dimethyl sulfate (DMSO₄) under basic conditions to yield the target compound.
Alternative Route: Direct Amidation Followed by Chlorination
- Step 1: Synthesis of 2-methylpyrimidine-4,6-diamine via condensation of appropriate precursors.
- Step 2: Selective chlorination at the 6-position with POCl₃.
- Step 3: Methylation at the amino group at position 2.
- Step 4: Alkylation at the 6-position with isopropyl halides.
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Key Reactions | Solvents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Nucleophilic substitution | 2-Methyl-4,6-dichloropyrimidine, methylamine | Nucleophilic substitution, chlorination, alkylation | Ethanol, POCl₃, Isopropyl halides | 0–80°C, reflux | High yield, straightforward | Multiple steps, need for selective chlorination |
| Amidation and chlorination | Pyrimidine diamines, chlorinating agents | Amidation, chlorination, methylation | DMF, acetonitrile, DMSO | 0–100°C | Versatile, good for scale-up | Multiple purification steps |
| Direct alkylation | Pre-formed pyrimidine core | Alkylation with isopropyl halides | DMF, K₂CO₃ | Reflux | Simplified route | Less selective, possible side reactions |
Notes on Reaction Conditions and Optimization
- Temperature Control: Reactions involving chlorination and alkylation are optimized at 0–60°C to prevent side reactions.
- Reagent Purity: Use of dry solvents and high-purity reagents is critical for high yields.
- Reaction Time: Typically ranges from 10 to 30 hours depending on the step.
- Purification: Chromatography and recrystallization are employed to isolate pure intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-methyl-6-(propan-2-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct properties.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a variety of amine derivatives, while oxidation can produce corresponding oxides .
Scientific Research Applications
4-Chloro-N-methyl-6-(propan-2-yl)pyrimidin-2-amine has several scientific research applications:
Agriculture: It is used as a fungicide due to its ability to inhibit fungal growth by interfering with mitochondrial electron transport.
Pharmaceuticals: The compound is explored for its potential as an antiviral and anticancer agent.
Chemical Research: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new chemical entities.
Mechanism of Action
The mechanism of action of 4-Chloro-N-methyl-6-(propan-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. In agricultural applications, it acts as a mitochondrial complex I electron transport inhibitor, disrupting the energy production in fungal cells and leading to their death . In pharmaceutical research, its derivatives may inhibit key enzymes or receptors involved in viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-methyl-2-pyrimidinamine: A precursor in the synthesis of 4-Chloro-N-methyl-6-(propan-2-yl)pyrimidin-2-amine.
1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one: Another pyrimidine derivative with similar structural features.
Uniqueness
4-Chloro-N-methyl-6-(propan-2-yl)pyrimidin-2-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to act as a fungicide and its potential in pharmaceutical research make it a compound of significant interest .
Biological Activity
4-Chloro-N-methyl-6-(propan-2-yl)pyrimidin-2-amine is a pyrimidine derivative with significant biological activity. This compound, characterized by its chloro and isopropyl substituents, has been investigated for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
The molecular formula of 4-Chloro-N-methyl-6-(propan-2-yl)pyrimidin-2-amine is , with a molecular weight of approximately 185.65 g/mol. Its structure features a six-membered pyrimidine ring with two nitrogen atoms at positions 1 and 3, and substituents that influence its biological activity.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including 4-Chloro-N-methyl-6-(propan-2-yl)pyrimidin-2-amine. In vitro assays have shown that this compound can inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response.
| Compound | IC50 (μmol) | Reference |
|---|---|---|
| Celecoxib | 0.04 ± 0.01 | |
| 4-Chloro-N-methyl-6-(propan-2-yl)pyrimidin-2-amine | TBD |
The exact IC50 value for this compound remains to be determined, but its structural similarities to known COX inhibitors suggest promising anti-inflammatory properties.
2. Antimicrobial Activity
4-Chloro-N-methyl-6-(propan-2-yl)pyrimidin-2-amine has also been investigated for its antimicrobial effects. Preliminary findings indicate potential activity against various bacterial strains.
| Bacterial Strain | MIC (μM) | Reference |
|---|---|---|
| Staphylococcus aureus | TBD | |
| Escherichia coli | TBD |
These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
3. Anticancer Activity
The anticancer properties of pyrimidine derivatives have been extensively studied. Research indicates that compounds similar to 4-Chloro-N-methyl-6-(propan-2-yl)pyrimidin-2-amine exhibit significant cytotoxicity against various cancer cell lines.
These findings underscore the potential of this compound in cancer therapy, particularly as a protein kinase inhibitor.
The mechanism by which 4-Chloro-N-methyl-6-(propan-2-yl)pyrimidin-2-amine exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. It may function as an inhibitor or modulator within various biochemical pathways, influencing processes such as inflammation and cell proliferation.
Case Studies
Several studies have explored the therapeutic applications of pyrimidine derivatives:
- Anti-inflammatory Effects : A study demonstrated that certain pyrimidine derivatives significantly reduced COX-2 mRNA expressions and protein levels in animal models, indicating their potential as anti-inflammatory agents .
- Anticancer Research : A novel class of substituted purines was synthesized, showing high activity against leukemic cell lines comparable to established treatments like sorafenib . The structural modifications in these compounds highlight the importance of substituent positions in enhancing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
